molecular formula C10H12ClNO4S B14891175 (R)-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride

(R)-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride

Cat. No.: B14891175
M. Wt: 277.73 g/mol
InChI Key: AYFNMRBYUIAUKH-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2S. It is a derivative of isoindoline, a bicyclic compound that is structurally related to indoline. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the isoindoline core structure.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-Isoindoline-1-carboxylic acid hydrochloride: Lacks the methylsulfonyl group.

    (S)-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride: The enantiomer of the compound.

    5-(methylsulfonyl)isoindoline-1-carboxylic acid: The free acid form without the hydrochloride salt.

Uniqueness

®-5-(methylsulfonyl)isoindoline-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

(1R)-5-methylsulfonyl-2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO4S.ClH/c1-16(14,15)7-2-3-8-6(4-7)5-11-9(8)10(12)13;/h2-4,9,11H,5H2,1H3,(H,12,13);1H/t9-;/m1./s1

InChI Key

AYFNMRBYUIAUKH-SBSPUUFOSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)[C@@H](NC2)C(=O)O.Cl

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(NC2)C(=O)O.Cl

Origin of Product

United States

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